molecular formula C10H18CaO6S2 B565855 Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate) CAS No. 71597-86-9

Calcium bis((R)-2-hydroxy-4-(methylthio)butyrate)

Cat. No. B565855
M. Wt: 338.446
InChI Key: ABRVDWASZFDIEH-KDAOEQPASA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05075502

Procedure details

Calcium 2-hydroxy-4-(methylthio)butyrate (33.8 g, 0.1 g-mole) and acetyl chloride (110 g) are refluxed in a 250 ml round-bottom flask for 2.5 hours. The mixture is evaporated to a syrup and treated with 150 ml acetone. The brown mixture is stirred for 30 minutes, filtered, and the filtrate evaporated to dryness to give 37 g, 96.4% of brown viscous oil which is identified by TLC and nmr.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Yield
96.4%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([O-:5])=[O:4].[Ca+2].[OH:11][CH:12](CCSC)[C:13]([O-])=O.C(Cl)(=O)C>>[C:12]([O:1][CH:2]([CH2:6][CH2:7][S:8][CH3:9])[C:3]([OH:5])=[O:4])(=[O:11])[CH3:13] |f:0.1.2|

Inputs

Step One
Name
Quantity
33.8 g
Type
reactant
Smiles
OC(C(=O)[O-])CCSC.[Ca+2].OC(C(=O)[O-])CCSC
Name
Quantity
110 g
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
The brown mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is evaporated to a syrup
ADDITION
Type
ADDITION
Details
treated with 150 ml acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(=O)OC(C(=O)O)CCSC
Measurements
Type Value Analysis
AMOUNT: MASS 37 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 192.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.